molecular formula C24H38BClN2O3 B592503 (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride CAS No. 205393-21-1

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride

Cat. No. B592503
CAS RN: 205393-21-1
M. Wt: 448.839
InChI Key: BYRWVECJDRGBAH-UMPWXGAWSA-N
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Description

The compound (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride is also known as Bortezomib Intermediates II . It has a molecular formula of C23H35BN2O3•HCl and a molecular weight of 434.81 .

Scientific Research Applications

Proteasome Inhibition

Bortezomib intermediates II are key components in the synthesis of Bortezomib , a proteasome inhibitor . Proteasomes are responsible for the degradation of 70–90% of proteins that are unfolded, misfolded, or otherwise marked for degradation . By inhibiting the proteasome, Bortezomib can cause the death of tumor cells .

Treatment of Multiple Myeloma

Bortezomib, synthesized using Bortezomib intermediates II, has become a mainstay of myeloma therapy . It significantly enhances the overall survival of patients with multiple myeloma . However, resistance to Bortezomib continues to be a significant hurdle in the treatment of multiple myeloma .

Treatment of Mantle Cell Lymphoma

Bortezomib plays an irreplaceable role in the treatment of mantle cell lymphoma . It binds to the amino acid residues of the 26S proteasome, thereby causing the death of tumor cells .

Research on Other Hematological Cancers

Bortezomib has shown inhibitory effects on other hematological cancers in preclinical studies and clinical trials . This opens up potential new applications for Bortezomib intermediates II in the synthesis of drugs for these cancers.

Research on Solid Tumors

Bortezomib has also been investigated for its effects on numerous solid tumors in preclinical studies and clinical trials . However, due to its low solubility, poor specificity, and significant toxicity, the application of Bortezomib in solid tumors is limited .

Development of Drug Delivery Systems

With the development of nanomaterials, a series of Bortezomib-based drug delivery systems have been developed to improve its therapeutic efficacy . This suggests that Bortezomib intermediates II could also be used in the development of these drug delivery systems.

Overcoming Bortezomib Resistance

Research is being conducted on how to overcome Bortezomib resistance . This includes the application of an anti-β 2-microglobin (β 2 M) monoclonal antibody to Bortezomib-resistant myeloma cell lines and patient samples, which enhances Bortezomib-induced cell death .

Proteasome Inhibitor Research

Bortezomib intermediates II could potentially be used in the development of new proteasome inhibitors . Boric acid peptide and epoxy-peptide are the most thoroughly studied proteasome inhibitors and have been successfully marketed .

Mechanism of Action

Target of Action

Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .

Mode of Action

Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Biochemical Pathways

The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .

Action Environment

The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .

properties

IUPAC Name

(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWVECJDRGBAH-UMPWXGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride

CAS RN

205393-21-1
Record name Phenylalanin-isobutylboronsäure-ester
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